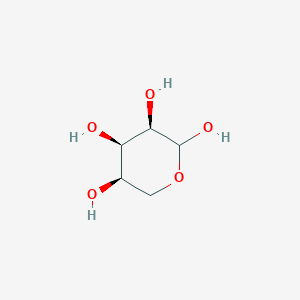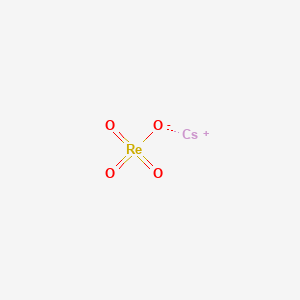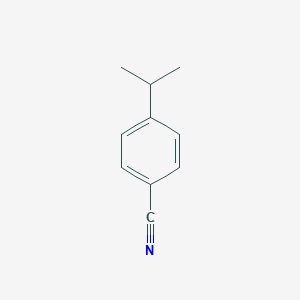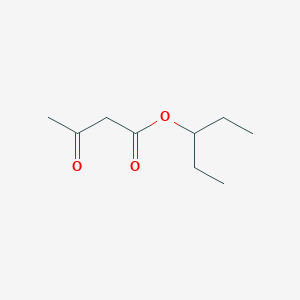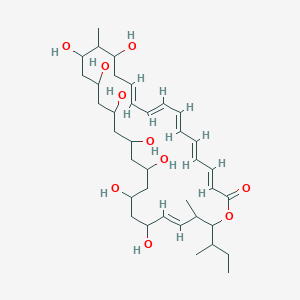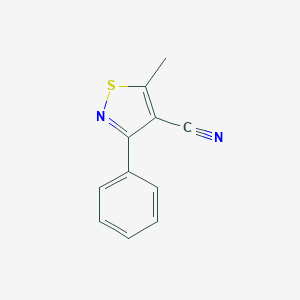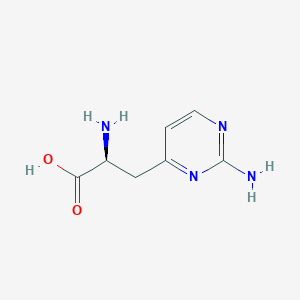
Sodium arachidate
Overview
Description
Arachidic acid is a minor constituent of various natural oils and fats, including peanut oil, corn oil, and cocoa butter . The sodium salt form is often used in scientific research and industrial applications due to its unique properties.
Scientific Research Applications
Arachidic acid (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the calibration of instruments and in the study of fatty acid metabolism.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Studied for its potential effects on lipid metabolism and cardiovascular health.
Industry: Utilized in the production of detergents, lubricants, and photographic materials
Mechanism of Action
Target of Action
Sodium arachidate, a sodium salt of arachidonic acid, primarily targets various enzymes and receptors in the body. Arachidonic acid is known to interact with several targets including Peroxisome proliferator-activated receptor alpha , Bile acid receptor , Retinoic acid receptor RXR-alpha , Prostaglandin G/H synthase 1 , and 14 kDa fatty acid-binding protein . These targets play crucial roles in physiological homeostasis, such as repair and growth of cells .
Mode of Action
This compound, as a surfactant, reduces the surface tension of a liquid, allowing two immiscible substances, such as oil and water, to mix . It also acts as an emulsifier, enabling the formation of stable emulsions of oil and water . In the context of biochemical interactions, this compound may influence the activity of its target enzymes and receptors, leading to various downstream effects.
Biochemical Pathways
Arachidonic acid, from which this compound is derived, is involved in the biosynthesis of eicosanoids, which includes prostaglandins, thromboxanes, and leukotrienes . These eicosanoids are potent signaling molecules that have numerous roles in physiology . Arachidonic acid is released from phospholipids by phospholipase A2 and phospholipase C, which then becomes the precursor of proinflammatory bioactive mediators through three metabolic pathways .
Pharmacokinetics
It is known that arachidonic acid, the parent compound of this compound, is found in animal and human fat as well as in the liver, brain, and glandular organs . It is formed by the synthesis from dietary linoleic acid .
Result of Action
The action of this compound can lead to various molecular and cellular effects, primarily through its role as a surfactant and emulsifier in cosmetic products . It helps in the formation of finely dispersed mixtures of oil and water, controls the pH of cosmetic products, and supports emulsion formation and product stability .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy as a surfactant and emulsifier can be affected by factors such as pH and temperature . Furthermore, its role in the biosynthesis of eicosanoids suggests that dietary factors, particularly the intake of linoleic acid, can influence its action .
Biochemical Analysis
Biochemical Properties
Sodium Arachidate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits rabbit neutrophil aggregation induced by N-formyl-methionyl-leucyl-phenylalanine when used at a concentration of 5 μM .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its presence can modulate the activity of certain enzymes and proteins, thereby altering the biochemical reactions within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow this compound to influence various cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, certain threshold effects may be observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arachidic acid (sodium salt) can be synthesized through the neutralization of arachidic acid with sodium hydroxide. The reaction typically involves dissolving arachidic acid in an organic solvent such as ethanol, followed by the addition of an aqueous solution of sodium hydroxide. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of sodium arachidate .
Industrial Production Methods: Industrial production of arachidic acid (sodium salt) follows similar principles but on a larger scale. The process involves the extraction of arachidic acid from natural sources, followed by its conversion to the sodium salt form through neutralization. The product is then purified and dried to obtain a stable, usable form .
Chemical Reactions Analysis
Types of Reactions: Arachidic acid (sodium salt) undergoes various chemical reactions, including:
Oxidation: Arachidic acid can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction of arachidic acid yields arachidyl alcohol.
Substitution: The sodium salt form can participate in substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products:
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Arachidyl alcohol.
Substitution: Metal arachidates, depending on the substituting cation.
Properties
| { "Design of the Synthesis Pathway": "Sodium arachidate can be synthesized through saponification of arachidic acid with sodium hydroxide.", "Starting Materials": [ "Arachidic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve arachidic acid in water", "Add sodium hydroxide to the solution", "Heat the mixture to 60-70°C and stir for 2-3 hours", "Cool the mixture and acidify with hydrochloric acid to pH 2-3", "Extract the mixture with ether", "Dry the ether layer with anhydrous sodium sulfate", "Evaporate the ether to obtain sodium arachidate" ] } | |
| 13257-34-6 | |
Molecular Formula |
C20H40NaO2 |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
sodium;icosanoate |
InChI |
InChI=1S/C20H40O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2-19H2,1H3,(H,21,22); |
InChI Key |
HULWFAFFKKXRNI-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O.[Na] |
Appearance |
Assay:≥95%A crystalline solid |
| 13257-34-6 | |
Related CAS |
506-30-9 (Parent) |
synonyms |
Arachidate; Eicosanoate; Icosanoic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the composition of commercially available Sodium oleate?
A1: Gas chromatography-mass spectrometry (GC-MS) analysis reveals that commercially available Sodium oleate is not solely composed of Sodium oleate. It contains a mixture of other fatty acid sodium salts. [] The major constituents identified include:
Q2: Can Sodium arachidate be found in pharmaceutical formulations?
A2: While not explicitly mentioned, this compound is a component of Sodium oleate, which is utilized as a pharmaceutical excipient for injectable medications. [] This suggests that this compound, as a constituent of Sodium oleate, could be present in such formulations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



